Welcome to the BenchChem Online Store!
molecular formula C22H26ClN3O3 B8510321 3-chloro-N'-octanoyl-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 38955-19-0

3-chloro-N'-octanoyl-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Cat. No. B8510321
M. Wt: 415.9 g/mol
InChI Key: QFHXETGRUGVKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03989719

Procedure details

The reaction of an alkanoyl halide and the hydrazide is illustrated by contacting 8-chloro-10,11-dihydrodibenz-[b,f][1,4]oxazepine-10-carboxylic acid hydrazide with octanoyl chloride in the presence of sodium bicarbonate to give 1-octanoyl-2-(8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carbonyl)hydrazine.
[Compound]
Name
alkanoyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-chloro-10,11-dihydrodibenz-[b,f][1,4]oxazepine-10-carboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]2[O:6][C:7]3[CH:18]=[CH:17][CH:16]=[CH:15][C:8]=3[CH2:9][N:10]([C:11]([NH:13][NH2:14])=[O:12])[C:4]=2[CH:3]=1.[C:21](Cl)(=[O:29])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].C(=O)(O)[O-].[Na+]>>[C:21]([NH:14][NH:13][C:11]([N:10]1[CH2:9][C:8]2[CH:15]=[CH:16][CH:17]=[CH:18][C:7]=2[O:6][C:5]2[CH:19]=[CH:20][C:2]([Cl:1])=[CH:3][C:4]1=2)=[O:12])(=[O:29])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:2.3|

Inputs

Step One
Name
alkanoyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
8-chloro-10,11-dihydrodibenz-[b,f][1,4]oxazepine-10-carboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(OC3=C(CN2C(=O)NN)C=CC=C3)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)NNC(=O)N1C2=C(OC3=C(C1)C=CC=C3)C=CC(=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.